molecular formula C16H15BrClN5O4S B610107 PIK-75 Hydrochloride CAS No. 372196-77-5

PIK-75 Hydrochloride

Cat. No.: B610107
CAS No.: 372196-77-5
M. Wt: 488.7 g/mol
InChI Key: VOUDEIAYNKZQKM-MYOVXYCFSA-N
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Mechanism of Action

Target of Action

PIK-75 Hydrochloride is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 value of 5.8 nM . It inhibits p110α over 200-fold more potently than p110β . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

This compound interacts with its target, the p110α isoform of PI3K, leading to the inhibition of the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K . This results in the inhibition of the downstream Akt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound prevents the phosphorylation of Akt, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . This leads to a decrease in cell proliferation and an increase in apoptosis .

Pharmacokinetics

It is known that this compound is cell-permeable .

Result of Action

The inhibition of the PI3K/Akt signaling pathway by this compound leads to a decrease in cell proliferation and an increase in apoptosis . In acute myeloid leukemia cells, for example, treatment with this compound led to a decrease in the proliferation of all cell lines at low doses .

Action Environment

The action of this compound can be influenced by the tumor microenvironment (TME). For instance, this compound has been shown to effectively overcome TME-related resistance to other drugs .

Preparation Methods

The synthesis of PIK-75 hydrochloride involves several steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The synthetic route typically includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This involves the reaction of 2-aminopyridine with α-bromo ketones under acidic conditions.

    Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS).

    Nitration: The brominated compound undergoes nitration to introduce a nitro group.

    Sulfonation: The nitro compound is then sulfonated to introduce a sulfonamide group.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

PIK-75 hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.

Comparison with Similar Compounds

PIK-75 hydrochloride is unique in its high selectivity for the p110α isoform of PI3K. Other similar compounds include:

Compared to these compounds, this compound has a much higher selectivity for p110α, making it a valuable tool for studying the specific role of this isoform in various biological processes and diseases.

Properties

CAS No.

372196-77-5

Molecular Formula

C16H15BrClN5O4S

Molecular Weight

488.7 g/mol

IUPAC Name

N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9-;

InChI Key

VOUDEIAYNKZQKM-MYOVXYCFSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br.Cl

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PIK-75 HCl;  PIK 75 HCl;  PIK75 HCl;  PIK-75 hydrochloride

Origin of Product

United States

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